molecular formula C65H118N18O15 B15087097 Innate defense regulator peptide-1

Innate defense regulator peptide-1

Cat. No.: B15087097
M. Wt: 1391.7 g/mol
InChI Key: WXRGGPLCKMBEAF-OLAWGTLASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Innate defense regulator peptide-1 is synthesized using solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain. The process typically involves the following steps:

    Resin Loading: The first amino acid is attached to a solid resin support.

    Deprotection: The protecting group on the amino acid is removed to allow for the addition of the next amino acid.

    Coupling: The next amino acid is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory-scale synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The peptides are then purified using high-performance liquid chromatography (HPLC) and characterized using mass spectrometry and other analytical techniques .

Chemical Reactions Analysis

Types of Reactions

Innate defense regulator peptide-1 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

Innate defense regulator peptide-1 exerts its effects by modulating the innate immune response. It interacts with various molecular targets, including transmembrane G protein-coupled receptors and transcription factors. This interaction leads to the activation of signaling pathways that enhance the production of chemokines and cytokines, promoting the recruitment of immune cells to the site of infection or inflammation . Additionally, the peptide suppresses the production of pro-inflammatory cytokines, reducing excessive inflammation .

Biological Activity

Innate Defense Regulator Peptide-1 (IDR-1) is a synthetic derivative of host defense peptides (HDPs) that has garnered attention for its immunomodulatory properties. Unlike traditional antimicrobial agents, IDR-1 does not exert direct antimicrobial effects; instead, it enhances the innate immune response, making it a potential candidate for therapeutic applications in various inflammatory and infectious diseases.

IDR-1 functions primarily through the modulation of immune cell activity, particularly in monocytes and macrophages. Research indicates that IDR-1 significantly influences gene expression in these cells, leading to the induction of various cytokines and chemokines. This modulation enhances the body’s natural immune response against pathogens without directly killing them, which is particularly beneficial in reducing inflammation and preventing tissue damage associated with infections .

Key Findings and Case Studies

  • Wound Healing :
    • A study demonstrated that IDR-1018, a variant of IDR-1, accelerated wound healing in porcine models infected with Staphylococcus aureus. This peptide enhanced chemokine responses while suppressing pro-inflammatory responses, indicating its potential utility in managing chronic wounds .
  • Neuroprotection :
    • IDR-1018 was investigated for its neuroprotective effects in a model of perinatal brain injury. The peptide reduced inflammatory mediators produced by activated microglia and conferred protection when administered post-injury .
  • Severe Malaria :
    • In a preclinical study using the Plasmodium berghei model, IDR-1018 was shown to improve survival rates in mice suffering from severe malaria when combined with standard antimalarial treatments. The peptide downregulated inflammatory networks associated with high mortality rates .
  • Implant Infection :
    • Another study highlighted IDR-1018's role in reducing soft tissue infections related to implants. The peptide increased macrophage recruitment by 40% and significantly decreased bacterial load in infected tissues .

Comparative Efficacy of IDR Peptides

The following table summarizes the biological activities of various IDR peptides based on recent research:

PeptideActivity TypeKey Findings
IDR-1ImmunomodulatoryModulates cytokine production; enhances innate immune responses without direct antimicrobial effects .
IDR-1002Anti-inflammatorySuppresses inflammatory responses in macrophages; effective in vivo against induced inflammation .
IDR-1018Wound healingAccelerates healing in infected wounds; enhances chemokine responses while suppressing inflammation .
IDR-1018NeuroprotectionReduces neuroinflammation and protects against brain injury post-infection .
IDR-1018Adjunctive therapyImproves survival in severe malaria models when combined with antimalarials .

Properties

Molecular Formula

C65H118N18O15

Molecular Weight

1391.7 g/mol

IUPAC Name

(2S)-N-[(2S)-1-[[(2S,3S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C65H118N18O15/c1-14-37(11)50(80-55(89)41(22-18-26-71-65(69)70)73-57(91)44(31-84)76-54(88)40(67)21-16-17-25-66)62(96)79-49(36(9)10)63(97)82-27-19-23-46(82)59(93)72-39(13)53(87)81-51(38(12)15-2)64(98)83-28-20-24-47(83)60(94)78-48(35(7)8)61(95)77-45(32-85)58(92)75-43(30-34(5)6)56(90)74-42(52(68)86)29-33(3)4/h33-51,84-85H,14-32,66-67H2,1-13H3,(H2,68,86)(H,72,93)(H,73,91)(H,74,90)(H,75,92)(H,76,88)(H,77,95)(H,78,94)(H,79,96)(H,80,89)(H,81,87)(H4,69,70,71)/t37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-/m0/s1

InChI Key

WXRGGPLCKMBEAF-OLAWGTLASA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N2CCC[C@H]2C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CO)NC(=O)[C@H](CCCCN)N

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)C)C(=O)N1CCCC1C(=O)NC(C)C(=O)NC(C(C)CC)C(=O)N2CCCC2C(=O)NC(C(C)C)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CO)NC(=O)C(CCCCN)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.